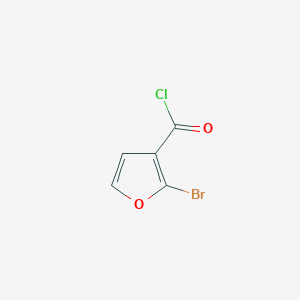

2-Bromo-3-furoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromofuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2/c6-4-3(5(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMHUPWXUHNMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640422 | |

| Record name | 2-Bromofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-69-6 | |

| Record name | 2-Bromo-3-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Physicochemical & Structural Characteristics

An In-Depth Technical Guide to 2-Bromo-3-furoyl chloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 915707-69-6), a specialized heterocyclic building block. The document details its physicochemical properties, outlines a robust and industrially relevant synthetic pathway, and explores its dual-reactive nature as both a potent acylating agent and a substrate for cross-coupling reactions. Emphasis is placed on the strategic application of this molecule in the fields of medicinal chemistry and drug discovery, contextualized with established principles of organic synthesis. Safety protocols and handling considerations are also addressed to ensure its effective and safe utilization in a research and development setting.

This compound is a bifunctional organic compound built upon a furan scaffold. The presence of both a highly reactive acyl chloride at the 3-position and a bromine atom at the 2-position makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 915707-69-6.[2][3][4][5]

Key quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 915707-69-6 | [2][3][4][5] |

| Molecular Formula | C₅H₂BrClO₂ | [4] |

| Molecular Weight | 209.43 g/mol | [2][4][5] |

| Appearance | Off-white to slight yellow solid | [3] |

| Purity | Typically ≥95% | [2][5] |

| Primary Application | Pharmaceutical Intermediate | [3] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not extensively published, its preparation logically proceeds from its corresponding carboxylic acid, 2-Bromo-3-furoic acid (CAS: 197846-05-2), a known solid with a melting point of 160-163 °C. The conversion of a carboxylic acid to an acyl chloride is a fundamental and reliable transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂).[6][7][8]

Recommended Synthetic Protocol

The reaction involves treating 2-Bromo-3-furoic acid with an excess of thionyl chloride, often in an inert solvent or neat.[6] The use of a catalytic amount of N,N-dimethylformamide (DMF) is highly recommended to accelerate the reaction.[9]

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), charge 2-Bromo-3-furoic acid.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 equivalents). If desired, an anhydrous, inert solvent like dichloromethane (DCM) or toluene can be used.

-

Catalysis: Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension.

-

Reaction: Gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can often be used directly or purified further by vacuum distillation or recrystallization.

Mechanistic Rationale

The choice of thionyl chloride is strategic for several reasons. The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂.[7][10] This forms a highly reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion displaces the leaving group, which readily decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[9][10]

The key advantages of this protocol are:

-

Irreversibility: The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.[9]

-

Simplified Purification: The byproducts are easily removed from the reaction mixture, simplifying the isolation of the desired acyl chloride.[8][9]

-

Catalytic Enhancement: DMF reacts with SOCl₂ to form the Vilsmeier reagent, a more potent electrophilic species that significantly accelerates the rate of conversion, especially for less reactive or sterically hindered carboxylic acids.[9]

Role in Drug Discovery

The furan ring is a privileged scaffold found in numerous natural products and pharmaceuticals. [1]Furoyl chlorides, such as the closely related 2-furoyl chloride, are key intermediates in the synthesis of important drugs like mometasone furoate and ceftiofur. [11][12]The incorporation of a halogen, such as chlorine or bromine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. [13]Therefore, this compound serves as a valuable starting material for creating libraries of novel, substituted furan derivatives for screening as potential drug candidates. [3][14][15]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, comprehensive safety data for analogous acyl chlorides (e.g., 2-furoyl chloride, 3-bromo-2-furoyl chloride) provide clear guidance. [16][17][18][19][20] Primary Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage. [16][17][19]It is classified as a lachrymator, a substance that irritates the eyes and causes tearing. [18]* Reacts Violently with Water: Contact with water or moisture results in a vigorous exothermic reaction, liberating toxic and corrosive hydrogen chloride (HCl) gas. [16][20]* Toxicity: Harmful if swallowed and toxic if inhaled due to the release of HCl gas upon contact with moisture. [16][17] Handling Protocols:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield. [17][19]* Ensure all glassware and reagents are scrupulously dry to prevent violent reactions. [9]* Avoid inhalation of dust or vapors. [19] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [16]* Store away from incompatible materials, particularly water, alcohols, bases, and strong oxidizing agents. [16][21]* The use of a desiccator for long-term storage is recommended to protect from atmospheric moisture.

References

- Carboxylic Acid + SOCl2 - ReactionWeb.io. ReactionWeb.io.

- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - Mechanism. YouTube.

- Process for producing furoic acid derivatives.

- This compound. CymitQuimica.

- Best price/ this compound , 97% CAS NO.915707-69-6. Guidechem.

- This compound | 915707-69-6. Benchchem.

- This compound;915707-69-6. ABI Chem.

- SAFETY DATA SHEET - 3-Bromo-2-furoyl chloride. Fisher Scientific.

- Safety Data Sheet - 2-Furoyl chloride. Merck Millipore.

- This compound. Amerigo Scientific.

- 2-Furoyl chloride. Wikipedia.

- 2-Bromofuran-3-carboxylic acid 96 197846-05-2. Sigma-Aldrich.

- 2-FUROYL CHLORIDE CAS No 527-69-5 MATERIAL SAFETY D

- 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.

- The preparation method of furoyl chloride.

- 3-Furoyl chloride - SAFETY D

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). Cole-Parmer.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Best price/ this compound , 97% CAS NO.915707-69-6, CasNo.915707-69-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 4. This compound;915707-69-6 [abichem.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. reactionweb.io [reactionweb.io]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 12. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.ca [fishersci.ca]

- 17. merckmillipore.com [merckmillipore.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. lobachemie.com [lobachemie.com]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-furoyl chloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and safety considerations for 2-Bromo-3-furoyl chloride (CAS No. 915707-69-6). As a substituted heterocyclic acyl chloride, this compound is a highly reactive and valuable intermediate for drug development professionals and researchers in synthetic organic chemistry. Due to the limited availability of specific experimental data in public literature for this particular isomer, this guide synthesizes known information with established chemical principles governing acyl chlorides to provide a robust operational framework. The causality behind handling protocols and experimental design is emphasized throughout.

Chemical Identity and Molecular Structure

This compound is a derivative of furan, a five-membered aromatic heterocycle. The presence of both a bromine atom and a highly reactive acyl chloride group makes it a versatile, albeit hazardous, chemical building block. Its unique substitution pattern offers specific steric and electronic properties that can be leveraged in targeted synthesis.

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-3-(chlorocarbonyl)furan | N/A |

| CAS Number | 915707-69-6 | [1] |

| Molecular Formula | C₅H₂BrClO₂ | Calculated |

| Molecular Weight | 209.43 g/mol | Calculated |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-0.95,0.6!"]; O1 [label="O", pos="-0.95,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="0.95,0!"];

// Furan ring bonds C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1;

// Substituent nodes Br [label="Br", pos="1.9,1.5!", fontcolor="#EA4335"]; C5 [label="C", pos="-2.1,1.2!"]; O2 [label="O", pos="-2.1,2.2!", fontcolor="#EA4335"]; Cl [label="Cl", pos="-3.3,0.6!", fontcolor="#34A853"];

// Substituent bonds C4 -- Br; C2 -- C5; C5 -- O2 [style=double]; C5 -- Cl; }

Figure 1: 2D structure of this compound.

Physicochemical Properties

Specific experimental data for this compound is not widely available. The properties listed below are based on data from analogous compounds, such as 2-furoyl chloride and 3-bromo-2-furoyl chloride, and the established principles of physical chemistry.[2][3]

| Property | Inferred Value / Observation | Rationale / Context |

| Appearance | Colorless to yellow/brown liquid or low-melting solid | Similar acyl chlorides are liquids or low-melting solids with colors often resulting from trace impurities or degradation.[4] |

| Odor | Pungent, acrid | Characteristic of acyl chlorides, which release HCl upon contact with moisture.[4] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | Expected to be high and likely require vacuum distillation to prevent decomposition. For comparison, 2-furoyl chloride boils at 173-174 °C.[5] |

| Density | Data not publicly available | The presence of bromine suggests a density significantly greater than 1 g/mL. 2-Furoyl chloride has a density of ~1.32 g/mL. |

| Solubility | Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). | Like other acyl chlorides, it is miscible with common organic solvents but reacts with protic solvents. |

| Reactivity | Reacts vigorously with water, alcohols, and other nucleophiles. | This is the defining characteristic of the acyl chloride functional group. |

Reactivity, Stability, and Handling

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon. The strong electron-withdrawing inductive effects of the adjacent chlorine atom, the bromine atom, and the furan's oxygen atom make this carbon highly susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the chloride ion serves as an excellent leaving group.[6]

Figure 2: General mechanism for nucleophilic acyl substitution.

This high reactivity makes it an excellent acylating agent. However, it also dictates its primary hazards and handling requirements.

-

Hydrolysis: The compound reacts violently with water and atmospheric moisture to produce 2-Bromo-3-furoic acid and corrosive hydrochloric acid gas. This is a critical consideration for storage and handling, as inadvertent exposure to moisture will degrade the material and create a hazardous environment.[3]

-

Alcoholysis/Aminolysis: It reacts readily with alcohols to form esters and with amines to form amides. These reactions are often exothermic.

Stability and Storage

To maintain its chemical integrity and ensure safety, this compound must be handled as a highly moisture-sensitive material.

-

Expert Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. This prevents degradation from atmospheric moisture.

-

Storage Conditions: Keep the container in a cool, dry, and well-ventilated area designated for corrosive materials. It must be stored away from incompatible substances.[7]

-

Incompatible Materials: Strictly avoid contact with water, alcohols, strong bases, amines, and strong oxidizing agents.[8]

Synthesis and Purification

Synthetic Pathway

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The conversion of 2-Bromo-3-furoic acid to this compound is reliably achieved using a standard chlorinating agent.

-

Causality in Reagent Choice: Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2] Other reagents like oxalyl chloride or phosgene can also be employed.[9][10]

Figure 3: A typical workflow for the synthesis of this compound.

Purification Protocol

-

Self-Validating System: The crude product is typically purified by distillation under reduced pressure. Performing distillation at atmospheric pressure is generally avoided as the high temperatures required can cause decomposition. The purity of the collected fractions can be validated in real-time by monitoring the boiling point at a specific pressure and confirmed post-purification using techniques like GC or NMR spectroscopy.

Hazard Profile and Safe Handling

Expected GHS Classification

| Hazard Class | Category | Statement |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation | - | Harmful if inhaled. |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |

Safe Handling Protocols

All manipulations involving this compound must be conducted with the assumption that it is highly corrosive and toxic.

-

Engineering Controls: Work must be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors and potential HCl gas released from hydrolysis. An eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) are mandatory.

-

Eye/Face Protection: Chemical safety goggles and a full-face shield must be worn.

-

Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Conclusion

This compound is a highly reactive, moisture-sensitive acyl chloride with significant potential as an intermediate in advanced organic synthesis. While specific, publicly documented physicochemical data for this isomer are scarce, its behavior can be reliably predicted based on the well-understood chemistry of its functional group and related compounds. The causality behind its reactivity—the pronounced electrophilicity of its carbonyl carbon—is also the source of its significant hazards. Therefore, strict adherence to safety protocols, including the use of engineering controls and appropriate PPE, is paramount for its safe and effective use in a research and development setting.

References

-

Loba Chemie. (2017-10-05). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

- Google Patents. (2018-09-25).

-

Wikipedia. (Accessed 2026-01-18). 2-Furoyl chloride. [Link]

- Arcoria, A., et al. (1976). Kinetics of the Reaction of Some 3- and 5-Substituted 2-Furoyl and ortho-Substituted Benzoyl Chlorides with Aniline. Journal of the Chemical Society, Perkin Transactions 2, (11), 1347-1351. (Note: General reactivity principles discussed).

- Song, H., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences, 15(5), 8939-8951.

- Google Patents. (2017-05-17).

- Durig, J. R., et al. (2012). Conjugation in 2-furoyl chloride and 3-furoyl chloride. Journal of Molecular Structure, 1023, 118-125.

-

National Center for Biotechnology Information. (Accessed 2026-01-18). PubChem Compound Summary for CID 68242, 2-Furancarbonyl chloride. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 3. fishersci.ca [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Furoyl Chloride | 527-69-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

- 10. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-furoyl Chloride from 3-Furoic Acid

Introduction

2-Bromo-3-furoyl chloride is a valuable bifunctional molecule and a key intermediate in the synthesis of a wide range of complex organic scaffolds, particularly in the fields of medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in numerous biologically active compounds. The strategic incorporation of a bromine atom at the 2-position and an acyl chloride at the 3-position provides orthogonal reactive handles for subsequent chemical transformations, such as cross-coupling reactions and nucleophilic acyl substitution, respectively. This guide provides a comprehensive overview of the synthetic route from 3-furoic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety and characterization data for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3-furoic acid is efficiently achieved in a two-step sequence:

-

Electrophilic Bromination: The furan ring of 3-furoic acid is first subjected to electrophilic aromatic substitution to introduce a bromine atom at the 2-position, yielding 2-bromo-3-furoic acid.

-

Acyl Chloride Formation: The carboxylic acid functionality of 2-bromo-3-furoic acid is then converted to the corresponding acyl chloride using a suitable chlorinating agent, typically thionyl chloride.

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-3-furoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Bromo-3-furoyl Chloride

In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds are indispensable building blocks.[1] 2-Bromo-3-furoic acid and its derivatives, particularly the highly reactive acyl chloride, represent a critical class of intermediates. The strategic placement of the bromine atom and the acyl chloride functionality on the furan ring provides two distinct reaction sites for orthogonal chemical modifications. This dual reactivity allows for the construction of complex molecular architectures, making this compound a valuable precursor in the synthesis of novel pharmaceutical agents and functional materials. This guide provides an in-depth exploration of the conversion of 2-bromo-3-furoic acid to its acyl chloride, focusing on mechanistic principles, reagent selection, detailed experimental protocols, and critical safety considerations.

Mechanistic Insights & Strategic Reagent Selection

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. The primary challenge lies in converting the hydroxyl group (-OH), a notoriously poor leaving group, into a moiety that can be readily displaced by a chloride nucleophile.[2][3] The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between them is often dictated by the substrate's sensitivity, desired reaction conditions, and scale.

Thionyl Chloride (SOCl₂): The Workhorse Reagent

Thionyl chloride is a powerful, cost-effective reagent that efficiently converts carboxylic acids into acyl chlorides.[4][5] The reaction mechanism proceeds through a two-stage process that transforms the hydroxyl group into an excellent leaving group.[6]

Mechanism of Action:

-

Activation: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a highly reactive acyl chlorosulfite intermediate.[2][7]

-

Nucleophilic Acyl Substitution: The chloride ion, generated in the previous step, acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.[3][8]

A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4]

Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.

Oxalyl Chloride ((COCl)₂): The Mild & Efficient Alternative

For substrates that are sensitive to the harsh conditions and high temperatures sometimes associated with thionyl chloride, oxalyl chloride offers a milder and often higher-yielding alternative.[9][10] The reaction is typically run at lower temperatures in an inert solvent (e.g., dichloromethane, toluene) and is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism of Action (with catalytic DMF):

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, with the evolution of carbon dioxide and carbon monoxide.[11]

-

Carboxylic Acid Activation: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent, forming a new intermediate.

-

Nucleophilic Acyl Substitution: A chloride ion attacks the carbonyl carbon of the activated carboxylic acid.

-

Product Formation: The resulting tetrahedral intermediate collapses to yield the final acyl chloride, regenerating the DMF catalyst and producing HCl.[11]

This method is particularly advantageous as all byproducts are gaseous, and the reaction proceeds under gentle conditions, minimizing side reactions and degradation, which has been observed with thionyl chloride for some furoic acid derivatives.[10][12]

Caption: Catalytic Mechanism of Acyl Chloride Formation using Oxalyl Chloride/DMF.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. CRITICAL NOTE: These reactions must be performed under anhydrous conditions in a well-ventilated chemical fume hood.[13][14]

Protocol A: Synthesis using Thionyl Chloride

This protocol is robust and suitable for moderate to large-scale synthesis where substrate sensitivity is not a primary concern.

Materials & Equipment:

-

2-Bromo-3-furoic acid

-

Thionyl chloride (SOCl₂), reagent grade

-

Round-bottom flask with a reflux condenser and gas outlet/drying tube

-

Heating mantle and magnetic stirrer

-

Rotary evaporator and high-vacuum pump

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube (containing CaCl₂ or CaSO₄) or a gas outlet bubbler leading to a base trap (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Charging: In the flask, place 2-bromo-3-furoic acid (1.0 eq). Under the fume hood, carefully add an excess of thionyl chloride (typically 3-5 eq, which can also serve as the solvent).

-

Reaction: Gently heat the mixture to reflux (approx. 76 °C) using a heating mantle. Stir the reaction for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap). The crude this compound can then be purified by vacuum distillation to yield a clear to pale yellow liquid.

Protocol B: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is preferred for its mild conditions and is ideal for small-scale synthesis or with thermally sensitive substrates.

Materials & Equipment:

-

2-Bromo-3-furoic acid

-

Oxalyl chloride ((COCl)₂), solution in DCM or neat

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Anhydrous N,N-dimethylformamide (DMF)

-

Two-neck round-bottom flask, dropping funnel, nitrogen inlet, and magnetic stirrer

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried two-neck round-bottom flask with a magnetic stir bar under a nitrogen atmosphere. Equip one neck with a rubber septum and the other with a pressure-equalizing dropping funnel.

-

Reagent Charging: Dissolve 2-bromo-3-furoic acid (1.0 eq) in anhydrous DCM and add it to the flask.

-

Catalyst Addition: Using a syringe, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 20-30 minutes.[15] Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until gas evolution ceases.

-

Purification: The reaction mixture can often be used directly in the next step. Alternatively, the solvent and volatile byproducts can be carefully removed under reduced pressure to yield the crude acyl chloride. Further purification, if necessary, can be achieved by vacuum distillation.

Caption: General Experimental Workflow for Acyl Chloride Synthesis.

Product Characterization

Confirming the identity and purity of the synthesized this compound is paramount. The following table summarizes the expected analytical data based on its structure and data from analogous compounds like 2-furoyl chloride.[16][17]

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Two signals in the aromatic region for the furan ring protons. The proton at C5 will likely be a doublet, and the proton at C4 will be a doublet, with coupling between them. Chemical shifts will be downfield due to the electron-withdrawing effects of the bromo and acyl chloride groups. |

| ¹³C NMR | Five distinct signals are expected: one for the carbonyl carbon (~160-170 ppm) and four for the furan ring carbons. The carbon bearing the bromine (C2) and the carbon bearing the acyl group (C3) will be significantly affected. |

| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride functional group, typically appearing at a high frequency (ν ≈ 1750-1800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Critical Safety & Handling Protocols

Trustworthiness in experimental science begins with safety. Both thionyl chloride and oxalyl chloride are hazardous materials that demand strict handling procedures.

| Hazard | Thionyl Chloride (SOCl₂)[13][18][19] | Oxalyl Chloride ((COCl)₂)[14] |

| Toxicity | Toxic if inhaled, harmful if swallowed.[18] Causes severe skin burns and eye damage.[13] | Toxic if inhaled or swallowed. May cause an allergic skin reaction. Causes severe burns. |

| Reactivity | Reacts violently with water, releasing toxic gases (SO₂, HCl).[13][18] Corrosive. | Reacts violently with water and moisture.[14] May react vigorously or explosively.[14] |

| Handling | ALWAYS handle in a well-ventilated chemical fume hood.[13] Wear appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), splash goggles, face shield, and a lab coat.[19] | ALWAYS handle in a well-ventilated chemical fume hood. Avoid all personal contact.[14] Wear appropriate PPE as listed for thionyl chloride. |

| Storage | Store in a cool, dry, well-ventilated area away from water and moisture.[18] Keep containers tightly closed. | Store under an inert gas, protected from moisture. Keep containers tightly closed in a dry place. |

| Spills | Absorb with inert, dry material (e.g., sand, vermiculite). Do NOT use water.[18] | Cover with dry, inert material. Do NOT use water.[14] Evacuate the area. |

References

-

Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

-

Carboxylic Acid to Acid Chloride Explained. (n.d.). Pearson+. Retrieved from [Link]

-

Hazard Summary: Thionyl Chloride. (2000). New Jersey Department of Health. Retrieved from [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved from [Link]

-

Need help in converting a carboxylic acid to an acyl chloride. (2015, July 17). Reddit. Retrieved from [Link]

-

Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

-

S-Methyl Methanethiosulfonate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Synthesis and Acylation of 1,3-Thiazinane-2-thione. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Brimble, M. A., et al. (2014). The first total synthesis of monosporascone. Organic & Biomolecular Chemistry, 12(23), 3981-3987. Retrieved from [Link]

-

Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 8). YouTube. Retrieved from [Link]

-

2-Furoyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF. (2022, February 21). YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. reddit.com [reddit.com]

- 10. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 2-Furoyl chloride(527-69-5) 1H NMR [m.chemicalbook.com]

- 17. 呋喃甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 18. westliberty.edu [westliberty.edu]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-furoyl Chloride

This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for 2-bromo-3-furoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and safe utilization of this highly reactive intermediate.

Introduction: The Challenge of a Reactive Intermediate

This compound (Molecular Formula: C₅H₂BrClO₂) is a valuable reagent in organic synthesis, prized for its ability to introduce the 2-bromo-3-furoyl moiety into a target molecule.[1][2] As an acyl halide, its utility is intrinsically linked to its high reactivity.[3][4][5] This reactivity, however, also presents significant challenges regarding its stability and handling. Understanding the fundamental principles governing its degradation is paramount for ensuring experimental reproducibility, maximizing yield, and maintaining a safe laboratory environment. This guide moves beyond standard safety data sheet (SDS) recommendations to explain the chemical causality behind the required protocols.

Core Stability & Reactivity Profile

Under standard ambient conditions and in the absence of contaminants, this compound is a chemically stable product. However, its stability is critically compromised by its inherent reactivity, particularly towards nucleophiles. The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to attack.

Key Reactivity Considerations:

-

Moisture Sensitivity: This is the most critical factor affecting the compound's stability. Acyl halides react readily, and often violently, with water in an exothermic hydrolysis reaction.[6][7][8] This reaction is irreversible and leads to the complete degradation of the material.

-

Incompatibility with Nucleophiles: Beyond water, this compound will react with other nucleophilic agents, including alcohols (to form esters), amines (to form amides), and strong bases.[9][10][11][12]

-

Thermal Stress: While stable at room temperature, intense heating can lead to decomposition and the formation of hazardous combustion gases, such as carbon oxides and hydrogen halides (HCl, HBr).[7]

The primary decomposition pathway of concern during storage and handling is hydrolysis. The presence of even atmospheric moisture is sufficient to initiate this degradation process.

Decomposition Pathway: Hydrolysis

The reaction with water proceeds via a nucleophilic acyl substitution mechanism. The water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming 2-bromo-3-furoic acid and hydrogen chloride (HCl) gas.[4] The generation of corrosive HCl gas can lead to pressure buildup in sealed containers.[8]

Caption: Hydrolytic decomposition of this compound.

Recommended Storage & Handling Protocols

The primary objective for storing this compound is the rigorous exclusion of moisture. The following protocols are designed as a self-validating system to maintain the compound's purity and prevent degradation.

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[13] Recommended storage temperature is typically indicated on the product label.[6] | Reduces the rate of potential decomposition reactions and minimizes vaporization. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side-reactions. |

| Container | Tightly closed, original container.[13] Use a corrosive-resistant container with a resistant inner liner.[8] | Prevents ingress of atmospheric moisture. Specialized containers prevent corrosion from the material or its degradation products (HCl). |

| Location | Store in a dry, well-ventilated, locked-up area.[7][13] | Ensures separation from incompatible materials and prevents accumulation of potentially hazardous vapors in case of a leak. |

Handling Best Practices

-

Work Environment: Always handle the compound inside a chemical fume hood to control exposure to vapors.[11]

-

Inert Atmosphere Techniques: When accessing the material, use techniques such as a Schlenk line or a glove box to maintain an inert atmosphere. If these are unavailable, flush the container headspace with a dry inert gas before and after dispensing.

-

Dispensing Tools: Use clean, dry syringes, cannulas, or spatulas for transferring the liquid. Never use tools that may have residual moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][13]

-

Spill Management: Have appropriate spill control materials readily available. Absorb spills with an inert, dry material like vermiculite or sand and place in a suitable container for disposal.[14] Do not use water to clean up spills.[7]

Protocol for Stability Assessment

Regularly assessing the stability of reactive intermediates is crucial, especially for long-term storage or when using material from a previously opened container. This protocol provides a self-validating workflow to determine the integrity of this compound.

Experimental Workflow: Purity & Degradation Analysis

Caption: Workflow for assessing the stability of this compound.

Step-by-Step Methodology

A. Assay by Titration (Quantifies Active Acyl Chloride)

-

Preparation: Under an inert atmosphere, accurately weigh approximately 0.5 g of this compound into a dry flask containing 25 mL of anhydrous toluene.

-

Reaction: Add 20 mL of anhydrous methanol to the flask. This will react the acyl chloride to form the corresponding methyl ester and one equivalent of HCl.

-

Titration: Titrate the generated HCl with a standardized 0.1 M solution of sodium methoxide to a phenolphthalein endpoint.

-

Causality: This method directly quantifies the amount of reactive acyl chloride present by measuring the HCl produced upon solvolysis. A lower-than-expected purity indicates degradation has occurred.

B. Purity Analysis by Chromatography (Identifies Degradation Product)

-

Derivatization: Prepare a sample for analysis by reacting a small, known amount of the this compound with a 10-fold excess of anhydrous methanol in an inert solvent like dichloromethane. This converts the acyl chloride to its more stable methyl ester derivative.

-

Analysis: Analyze the resulting solution by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Validation: The chromatogram should be compared against a reference standard of the methyl 2-bromo-3-furoate. The presence and quantity of 2-bromo-3-furoic acid, the hydrolysis product, should also be determined. A significant peak corresponding to the acid confirms moisture-induced degradation.

Conclusion

The stability of this compound is not a measure of its inertness, but rather a function of its controlled environment. Its high reactivity is its primary asset in synthesis and its greatest liability in storage. By implementing rigorous protocols that focus on the absolute exclusion of moisture and other nucleophiles, researchers can ensure the long-term integrity of this valuable reagent. The application of routine stability assessments provides a crucial validation step, guaranteeing that the material's quality is upheld for reliable and reproducible scientific outcomes.

References

- Sigma-Aldrich. (2025).

- Arborpharmchem. (2024).

- Merck Millipore. (n.d.).

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2025).

- Chemstock. (n.d.). 2-FUROYL CHLORIDE.

- NEET Gurukul. (2025). Stability of Intermediates | General Organic Chemistry (GOC). YouTube.

- LibreTexts Chemistry. (2020). 22.4: Acid Halide Chemistry.

- Anonymous. (n.d.). Reactions of Acyl halide.

- SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods.

- OC Lectures. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.

- Wikipedia. (n.d.). Acyl halide.

- Britannica. (n.d.). Acid halide | Organic Synthesis, Reactions & Properties.

- Unacademy. (n.d.).

- Lumen Learning. (n.d.). 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook.

- Amerigo Scientific. (n.d.). This compound.

- Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc).

- ABI Chem. (n.d.). This compound;915707-69-6.

- Fisher Scientific. (2025).

- CymitQuimica. (2023). 2-Furoyl chloride.

- Wikipedia. (n.d.). 2-Furoyl chloride.

- PubChem. (n.d.). 3-Furoyl chloride.

- ChemicalBook. (n.d.). 2-Furoyl chloride(527-69-5).

- Cole-Parmer. (n.d.).

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound;915707-69-6 [abichem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acyl halide - Wikipedia [en.wikipedia.org]

- 5. Acid halide | Organic Synthesis, Reactions & Properties | Britannica [britannica.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.ca [fishersci.ca]

- 8. chemstock.ae [chemstock.ae]

- 9. Reactions of Acyl halide [simply.science]

- 10. youtube.com [youtube.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 2-Furoyl chloride(527-69-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. lobachemie.com [lobachemie.com]

2-Bromo-3-furoyl chloride reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Bromo-3-furoyl Chloride with Nucleophiles

Abstract

This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Possessing two distinct electrophilic sites—a highly reactive acyl chloride and a versatile brominated furan ring—it offers a platform for sequential or chemoselective functionalization. This guide provides a comprehensive analysis of its reactivity profile with various nucleophiles. We will explore the mechanistic underpinnings of nucleophilic acyl substitution at the carbonyl center and delve into transition-metal-catalyzed cross-coupling reactions at the carbon-bromine bond. The discussion is grounded in established chemical principles and supported by practical, field-proven protocols, offering researchers a strategic framework for leveraging this valuable synthetic intermediate.

Molecular Architecture and Electronic Profile

This compound is a derivative of furan, a five-membered aromatic heterocycle.[1] Its reactivity is governed by the interplay of two key functional groups.

-

The Acyl Chloride (-COCl): This group is a highly reactive carboxylic acid derivative. The strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon exceptionally electrophilic and thus, highly susceptible to attack by nucleophiles.[1] This site is the primary center for reactions like amidation and esterification.

-

The Bromo-Furan Scaffold: The bromine atom at the 2-position of the furan ring provides a reactive "handle" for a different class of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.

The strategic positioning of these two groups allows for a programmed approach to building complex molecular architectures.

Caption: Key reactive sites on this compound.

Reactions at the Acyl Chloride: Nucleophilic Acyl Substitution

The most immediate reactivity of this compound is centered on the acyl chloride group. These reactions proceed via a canonical nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[2][3] The nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]

Caption: General mechanism for Nucleophilic Acyl Substitution.

Amidation: Reaction with Amines

The reaction of this compound with primary or secondary amines is a robust and straightforward method for synthesizing the corresponding 2-bromo-3-furoyl amides.[][6] These amides are common structural motifs in pharmacologically active compounds.

Causality of Experimental Design:

-

Stoichiometry: At least two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[6][7] This prevents the protonation and deactivation of the primary amine nucleophile.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred to prevent competitive hydrolysis of the acyl chloride.

-

Temperature: The reaction is exothermic and is typically initiated at 0 °C to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion.[]

Representative Protocol: Synthesis of N-benzyl-2-bromo-3-furoamide

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Esterification: Reaction with Alcohols

Esterification is achieved by reacting this compound with an alcohol.[9] The reactivity of alcohols is generally lower than that of amines, so the reaction conditions may require slight modification.

Causality of Experimental Design:

-

Base: A base, typically pyridine or triethylamine, is essential. It serves not only to scavenge the HCl byproduct but also to activate the alcohol by deprotonating it to a limited extent, increasing its nucleophilicity.

-

Temperature: The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate, depending on the steric hindrance of the alcohol.

| Nucleophile | Product Class | Typical Base | Solvent | Temperature |

| Primary Amine (R-NH₂) | Secondary Amide | Triethylamine, Pyridine | DCM, THF | 0 °C to RT |

| Secondary Amine (R₂NH) | Tertiary Amide | Triethylamine, Pyridine | DCM, THF | 0 °C to RT |

| Alcohol (R-OH) | Ester | Pyridine, DMAP (cat.) | DCM, Toluene | RT to 60 °C |

| Water (H₂O) | Carboxylic Acid | (None/Uncatalyzed) | (Any protic) | RT |

Table 1: Summary of Nucleophilic Acyl Substitution Reactions.

Reactions at the C-Br Bond: Cross-Coupling

The bromine atom on the furan ring is relatively unreactive towards classical nucleophilic aromatic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of substituents at the 2-position of the furan core, a critical strategy for library synthesis in drug discovery.[1] Palladium-catalyzed reactions are the most common and powerful in this context.[10][11]

Causality of Experimental Design:

-

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and a suitable ligand are required. The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is necessary for the transmetalation step in many coupling reactions, particularly the Suzuki-Miyaura coupling.

-

Reaction Sequence: It is often synthetically advantageous to first perform the nucleophilic acyl substitution and then use the resulting stable amide or ester as the substrate for the cross-coupling reaction. The acyl chloride is generally too reactive to be compatible with the conditions of most cross-coupling protocols.

Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

This reaction involves the coupling of the bromo-furan derivative with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.

Representative Protocol: Suzuki Coupling of N-benzyl-2-bromo-3-furoamide

-

To a degassed solution of N-benzyl-2-bromo-3-furoamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).

-

Heat the mixture to 80-90 °C under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 2-phenyl-3-furoamide derivative.

Chemoselectivity Considerations

The presence of two electrophilic sites raises the question of chemoselectivity. For most common nucleophiles (amines, alcohols, water), the reactivity of the acyl chloride is vastly greater than that of the C-Br bond. Nucleophilic acyl substitution will occur preferentially and rapidly under standard conditions. The C-Br bond typically requires activation by a transition metal catalyst to participate in reactions. Therefore, a two-step sequence is the most reliable synthetic strategy: first, functionalize the acyl chloride, then perform the cross-coupling on the resulting stable derivative.

Conclusion

This compound is a powerful and versatile building block. Its dual reactivity allows for the selective and sequential introduction of diverse functionalities. By understanding the fundamental mechanisms governing its reactions at both the acyl chloride and the C-Br positions, researchers can strategically design synthetic routes to complex molecules. The protocols and principles outlined in this guide serve as a foundational reference for professionals in the chemical and pharmaceutical sciences, enabling the efficient and predictable application of this valuable reagent in their research and development endeavors.

References

- 3-Furoyl Chloride: Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXseshRqH_mqFx7K5PJwp3cKU8myD6mcGGwpkQ8xxbOYUi4FrPvJr7u-y9BCo1OsunRMNpXrv6WTgSbpzwsAVbIZpoONyif94jHP7ZmoAZ6CkTENwkXxPWwu19JC60PWKvKvenPk692MU2TifNWcp31I8_E7rbO5_PQ_eRK_TlVlEgOQbKFvs7wGp1bZxglnnK1dx6vJ19GQ6O4aigjvExc0G6Li4fJsOcJ49zE0Y1rHCMrA==]

- 2-Furoyl chloride - Wikipedia. Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/2-Furoyl_chloride]

- This compound | 915707-69-6. Benchchem. [URL: https://www.benchchem.com/product/b109549]

- Preparation method of furoyl chloride. Google Patents (CN106674166A). [URL: https://patents.google.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4959]

- Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? FAQ. [URL: https://faq.chemsrc.

- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra02984j]

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. [URL: https://www.bocsci.

- Reactions of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Reactions_of_Amines]

- Amines as nucleophiles. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/amines/nucleophile.html]

- Nucleophilic Acyl Substitution Reactions: General Concepts. YouTube. [URL: https://www.youtube.

- 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry. OpenStax. [URL: https://openstax.org/books/organic-chemistry/pages/21-2-nucleophilic-acyl-substitution-reactions]

- 17.1: Nucleophilic Acyl Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Nucleophilic_Acyl_Substitution/17.01%3A_Nucleophilic_Acyl_Substitution]

- Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S092058611300261X]

- Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2012/vol4,no.4/22%20(1556-1560)%2004.pdf]

- Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.04%3A_Reactions_of_Acyl_Chlorides]

- Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. ResearchGate. [URL: https://www.researchgate.net/publication/236006499_Palladium_catalyzed_cross-coupling_of_3-methylthiophene-2-carbonyl_chloride_with_arylhet-aryl_boronic_acids_a_convenient_method_for_synthesis_of_thienyl_ketones]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sphinxsai.com [sphinxsai.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Redirecting [linkinghub.elsevier.com]

Spectroscopic Data for 2-Bromo-3-furoyl Chloride: A Predictive and Methodological Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Bromo-3-furoyl chloride (CAS 915707-69-6). As a specialized chemical intermediate, publicly available experimental spectra for this compound are scarce.[1] This document, therefore, serves as a predictive guide for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral characteristics to aid in the synthesis, identification, and characterization of this compound and similar molecules. The predictions herein are derived from established principles of spectroscopy and comparative analysis with structurally related furan derivatives.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted furan containing a bromine atom at the 2-position and a furoyl chloride group at the 3-position. This substitution pattern dictates a unique electronic environment within the furan ring, which will be reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The highly reactive acyl chloride functional group is a key feature for its utility in chemical synthesis.[2]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the furan ring. The chemical shifts of these protons are influenced by the diamagnetic anisotropy of the furan ring and the electronic effects of the bromine and acyl chloride substituents. The electron-withdrawing nature of both substituents will deshield the ring protons, shifting their signals to a lower field compared to unsubstituted furan.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-4 | ~6.6 - 6.8 | Doublet (d) | ~2.0 - 2.5 |

| H-5 | ~7.5 - 7.7 | Doublet (d) | ~2.0 - 2.5 |

Causality behind Predictions: The proton at the 5-position (H-5) is expected to be the most downfield due to its proximity to the oxygen heteroatom and the influence of the adjacent bromine. The proton at the 4-position (H-4) will be slightly upfield relative to H-5. The coupling constant between H-4 and H-5 is predicted to be in the typical range for four-bond coupling in furans.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the furan ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~158 - 162 |

| C-2 | ~115 - 120 |

| C-3 | ~125 - 130 |

| C-4 | ~110 - 115 |

| C-5 | ~145 - 150 |

Causality behind Predictions: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The carbon bearing the bromine (C-2) will be significantly shielded compared to an unsubstituted furan due to the heavy atom effect of bromine. The carbon attached to the acyl chloride (C-3) will be deshielded. The C-5 carbon, adjacent to the oxygen, is predicted to be the most deshielded of the ring carbons.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group and vibrations of the furan ring.

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (acyl chloride) | ~1750 - 1790 | Strong |

| C=C (furan ring) | ~1500 - 1600 | Medium |

| C-O-C (furan ring) | ~1000 - 1100 | Strong |

| C-Br | ~500 - 600 | Medium |

Causality behind Predictions: The most prominent peak will be the C=O stretch of the acyl chloride, which appears at a high wavenumber due to the electron-withdrawing effect of the chlorine atom. The furan ring will exhibit characteristic C=C and C-O-C stretching vibrations. The C-Br stretch is expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine, both with significant isotopic abundances, will result in a distinctive isotopic pattern for the molecular ion and chlorine/bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 208/210/212 | [M]⁺ | Molecular ion peak showing isotopic pattern for one Br and one Cl atom. |

| 180/182/184 | [M-CO]⁺ | Loss of carbon monoxide. |

| 173/175 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 129/131 | [M-Br]⁺ | Loss of a bromine radical. |

Causality behind Predictions: The molecular ion peak will be a cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical and the loss of carbon monoxide. The loss of a bromine radical from the furan ring is also a plausible fragmentation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube to a depth of about 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like an acyl chloride, direct infusion or injection into a gas chromatograph (GC-MS) is common.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound like this compound is illustrated below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

-

Amerigo Scientific. This compound. [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

-

Wikipedia. 2-Furoyl chloride. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2-Bromo-3-furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-furoyl chloride is a halogenated heterocyclic acyl chloride, a class of compounds prized in synthetic chemistry for their utility as versatile building blocks, particularly in the development of novel pharmaceutical agents.[1] The inherent reactivity of the acyl chloride functional group, which makes it an excellent acylating agent, is also the source of its significant hazards.[2][3] This guide provides an in-depth analysis of the hazards associated with this compound, grounded in the safety data of structurally analogous compounds. It outlines field-proven safety protocols, emergency procedures, and handling guidelines to empower researchers to work safely and effectively with this reactive intermediate.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 915707-69-6) is not publicly available at the time of this writing. The following guidance is synthesized from data on the closely related structural isomers, 3-Bromo-2-furoyl chloride and 2-Furoyl chloride. The chemical principles governing the reactivity and toxicity of the acyl chloride and bromofuran moieties are directly applicable and form the basis for these safety recommendations.

The Chemist's Double-Edged Sword: Understanding the Reactivity of this compound

The high utility of this compound in organic synthesis stems from the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack.[2] This reactivity is amplified by the strong electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen.[2] However, this same property dictates its primary hazards.

The most critical reaction from a safety perspective is its violent and exothermic reaction with water and other protic solvents (e.g., alcohols).[4][5] This hydrolysis reaction proceeds rapidly, liberating corrosive and toxic hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[6][7] The "steamy fumes" of HCl can cause severe respiratory tract irritation and burns.[4][6]

Due to this high reactivity, the compound is classified as moisture-sensitive and requires stringent anhydrous handling conditions.[5][8]

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as a highly hazardous substance. The primary dangers are its severe corrosivity and its reactivity with water.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity (Inhalation): Category 3 (based on evolved HCl gas)[5]

-

Acute Toxicity (Oral): Category 4[5]

-

Physical Hazards: Reacts violently with water[5]

Hazard Pictograms:

Hazard Statements (H-Statements):

-

H331: Toxic if inhaled (due to release of HCl gas upon contact with moisture).[5]

-

May cause respiratory irritation.[5]

-

Reacts violently with water, releasing gases which are toxic if inhaled.[5]

Core Safety Protocols: A Self-Validating System

A robust safety protocol is not a mere checklist but a system designed to anticipate and mitigate hazards at every step. The causality behind each recommendation is crucial for fostering a true safety culture.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[5] This is non-negotiable. The rationale is twofold:

-

Containment of Vapors: It prevents the inhalation of the compound's vapors and any HCl gas that may evolve from contact with ambient moisture.

-

Blast Shielding: The sash of the fume hood provides a physical barrier in the unlikely event of a container rupture due to pressure buildup from gas evolution.[8]

Additionally, an emergency eyewash station and safety shower must be located in immediate proximity to the workstation.[11]

Personal Protective Equipment (PPE): The Researcher's Armor

PPE is essential to prevent contact with this corrosive material. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is mandatory.

| PPE Category | Specification | Rationale |

| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene.[5] It is recommended to wear two pairs of gloves ("double-gloving"). | Provides a barrier against a substance that causes severe skin burns. Double-gloving offers protection in case the outer glove is compromised. Always inspect gloves for integrity before use.[5] |

| Eye & Face Protection | Chemical safety goggles are mandatory. For operations with a higher splash risk, a full-face shield should be worn in addition to goggles.[10] | Protects against splashes of the corrosive liquid and prevents severe, potentially irreversible eye damage. Standard safety glasses do not provide adequate protection.[11] |

| Skin & Body Protection | A flame-retardant lab coat is required. For larger quantities or spill response, a chemically resistant apron or suit is necessary.[8] | Protects skin from burns upon contact. Contaminated clothing must be removed immediately.[3] |

| Respiratory Protection | Not typically required when used within a certified chemical fume hood. For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with an acid gas (e.g., for HCl) cartridge is necessary.[10] A self-contained breathing apparatus (SCBA) is required for major spills or fire situations.[5] | Protects the respiratory tract from the compound's vapors and, more importantly, from the highly corrosive HCl gas that is readily formed upon exposure to moisture.[5] |

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for safely managing this compound from procurement to disposal.

Storage Causality:

-

Tightly Sealed Containers: Prevents moisture from the air from entering the container, which would cause hydrolysis, leading to degradation of the chemical and a dangerous buildup of HCl gas pressure.[8][12]

-

Cool, Dry, Well-Ventilated Area: Minimizes the rate of any potential decomposition reactions.[5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and especially water and alcohols.[5]

Emergency Protocols: Preparedness is Key

Accidents are preventable, but preparedness is essential. Immediate and correct action can significantly reduce the severity of an incident.

First Aid Measures

The immediate priority upon any exposure is to remove the individual from the source of contamination and call for immediate medical attention.[5][12]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][10] A safety shower should be used if the contact area is large. Seek immediate medical attention.[3] |